molecular formula C14H18NO8P B12302829 S1P Lyase Fluorogenic Substrate

S1P Lyase Fluorogenic Substrate

Cat. No.: B12302829
M. Wt: 359.27 g/mol
InChI Key: XHAKPJBOPPIZOR-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate lyase fluorogenic substrate involves the preparation of a fluorogenic analogue of sphingosine-1-phosphate. One method includes the use of a commercially available v(7-nitro-2-1,3-benzoxadiazol-4-yl)-D-erythro (NBD)-labeled fluorescent substrate . The enzyme activity is determined by following the formation of NBD-aldehyde product, which is isolated from unreacted substrate by lipid extraction and quantified after separation by high-performance liquid chromatography using a C18 column .

Industrial Production Methods

Industrial production methods for sphingosine-1-phosphate lyase fluorogenic substrate are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sphingosine-1-phosphate lyase fluorogenic substrate involves its cleavage by sphingosine-1-phosphate lyase. The enzyme cleaves sphingosine-1-phosphate into hexadecenal and phosphoethanolamine, releasing fluorescent 7-hydroxycoumarin . This fluorescence can be measured to monitor enzyme activity. The molecular targets include sphingosine-1-phosphate lyase and the pathways involved in sphingolipid metabolism .

Properties

Molecular Formula

C14H18NO8P

Molecular Weight

359.27 g/mol

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] hydrogen phosphate

InChI

InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1

InChI Key

XHAKPJBOPPIZOR-NWDGAFQWSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O

Origin of Product

United States

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